N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide - 1421485-54-2

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Catalog Number: EVT-2894078
CAS Number: 1421485-54-2
Molecular Formula: C18H17F3N6O2S
Molecular Weight: 438.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-amine Analogues

Compound Description: This series encompasses various 2/6-aryl/heteroaryl substituted N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues. These compounds were synthesized from commercially available dichloropyrimidines, first undergoing substitution with 2-amino-6-trifluoromethylpyridine, followed by Suzuki coupling with diverse boronic acids or esters. []

Relevance: These analogues share a central pyrimidin-4-amine core with N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide. Both groups feature an amino substituent at the pyrimidine's 4-position and an aromatic ring attached to the pyrimidine, although the specific ring and substitution patterns differ. This structural similarity suggests potential overlap in their biological activity or chemical properties. []

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (2e)

Compound Description: This compound is a potent and orally bioavailable β3-adrenergic receptor agonist exhibiting high selectivity over β1 and β2 receptors. Notably, it demonstrates good oral bioavailability and prolonged duration of action in various mammalian species, including dogs. []

Relevance: Though belonging to a different chemical class, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (2e) and N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide both incorporate a trifluoromethyl substituted aromatic ring and a sulfonamide moiety. This shared structural motif, along with the presence of pyridine and ethylamine groups in both compounds, highlights the potential for exploring variations within this chemical space for optimizing pharmacokinetic and pharmacodynamic properties. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide sulfate salt

Compound Description: This compound exists in both crystalline and amorphous forms, with crystalline form A characterized by specific X-ray powder diffraction patterns. []

Relevance: 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide sulfate salt and N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide share a common pyrimidin-2-yl-amino scaffold. Both compounds feature a substituted pyridine ring attached to the pyrimidine at position 4 and a trifluoromethyl substituted aromatic ring, although the linkage and position of the trifluoromethyl group differ. This structural similarity may offer insights into structure-activity relationships within this chemical class. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This compound is a pyrazolylpyrimidine derivative that exhibits potent herbicidal activity. In particular, it demonstrates strong inhibitory effects on root growth of Pennisetum alopecuroides (fountain grass), with an IC50 value of 1.90 mg L−1. []

Relevance: N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine shares the pyrimidin-4-amine core structure with N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide. Both compounds also feature a trifluoromethyl substituted heterocycle attached to the pyrimidine, although the specific heterocycle differs. [] This shared core structure suggests potential for exploring modifications around the pyrimidin-4-amine for targeting different biological activities.

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity, nonpeptidergic antagonist of the chemokine receptor CXCR3. It possesses a rigid, elongated structure featuring two basic groups, a piperazinyl-piperidine moiety. This compound binds allosterically to CXCR3, extending from the transmembrane minor pocket to the major pocket. []

Relevance: While VUF11211 and N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide belong to distinct chemical classes, both are involved in modulating receptor activity. Understanding the structural features of VUF11211, particularly its interaction with CXCR3, can provide valuable insights for designing related compounds targeting different receptors or exhibiting alternative pharmacological profiles. []

BAY 60-2770 (4-{[(4-carboxybutyl)[2-(5-fluoro-2-{[4-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino]methyl}benzoic acid)

Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator that shows efficacy in rescuing urethral smooth muscle dysfunction associated with obesity. This compound effectively increases cyclic guanosine monophosphate (cGMP) levels and prevents sGC degradation. []

Relevance: BAY 60-2770 and N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide both share a trifluoromethyl substituted aromatic ring. Examining the structural features and biological activity of BAY 60-2770, especially its impact on sGC, might offer valuable insights for designing compounds targeting similar pathways. []

Ir(tfmphpm)2(pop) and Ir(tfmppm)2(pop)

Compound Description: These are two novel iridium(III) complexes with green emissions utilized in organic light-emitting diodes (OLEDs). They use 2-(3,5-bis(trifluoromethyl)phenyl)pyrimidine (tfmphpm) and 2-(2,6-bis(trifluoromethyl)pyridin-4-yl)pyrimidine (tfmppm) as cyclometalating ligands and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) as an ancillary ligand. [] These complexes exhibit high photoluminescence efficiencies and good electron mobility, contributing to efficient OLED performance.

Relevance: Although belonging to a distinct chemical class than N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, both Ir(tfmphpm)2(pop) and Ir(tfmppm)2(pop) utilize trifluoromethyl groups for influencing their properties. The strategic incorporation of trifluoromethyl groups in these complexes highlights the versatility of this substituent for modulating electron density and physical properties in various chemical contexts. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It effectively reduces Mcl-1 levels and, when combined with a Bcl2 inhibitor, induces synergistic apoptosis in pancreatic cancer cell lines. []

Relevance: While structurally dissimilar to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, both compounds highlight the potential for targeting specific kinases in cancer therapy. Understanding the mechanism of action of analog 24, particularly its interaction with CDK5 and subsequent effect on Mcl-1, can provide valuable insights for developing novel therapeutic strategies. []

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These compounds are part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides investigated for potential antitumor activity. Their crystal structures have been determined to gain insights into their hydrogen-bonding patterns and molecular geometries, which are relevant for understanding their interactions with biological targets. []

Relevance: Both p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide contain the sulfonamide functional group. Although the core structures differ, the shared sulfonamide moiety suggests potential for common chemical reactivity or interactions with certain biological targets. Exploring these structural similarities can provide insights into structure-activity relationships for developing novel sulfonamide derivatives with specific biological properties. []

N2-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-N-[2-oxo-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]oxy}piperidin-1-yl)ethyl]-3-pyridin-2-yl-L-alaninamide (FK330)

Compound Description: FK330 is a compound that demonstrates the ability to enhance the antitumor effects of taxane-based antitumor agents. It is proposed for use in combination therapies for cancer treatment. [, ]

Relevance: FK330 and N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide both incorporate a trifluoromethyl substituted pyrimidine ring. Despite belonging to different chemical classes, the presence of this shared structural motif highlights the potential for exploring modifications within this chemical space for developing compounds with desired biological activities, including those related to cancer treatment. [, ]

NBI-74330 [(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide]

Compound Description: NBI-74330 is a high-affinity, nonpeptidergic antagonist of the chemokine receptor CXCR3, belonging to the 8-azaquinazolinone class. Unlike VUF11211, it does not possess any basic groups and binds allosterically to CXCR3, specifically in the transmembrane minor pocket. [, ]

Relevance: Similar to VUF11211, NBI-74330 offers insights into designing compounds targeting receptor activity. While structurally distinct from N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, understanding its binding mode and pharmacological properties at CXCR3 can contribute to broader knowledge about ligand-receptor interactions and guide the development of related compounds with specific therapeutic applications. [, ]

N′-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide (PIK75)

Compound Description: PIK75 is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). It effectively attenuates transforming growth factor-β (TGFβ)-induced fibronectin deposition in airway smooth muscle (ASM) cells and lung fibroblasts. Additionally, PIK75 exhibits cell survival-reducing properties in TGFβ-stimulated ASM cells derived from asthmatic individuals. []

Relevance: While structurally dissimilar to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, PIK75 serves as an example of a compound targeting a specific PI3K isoform. This highlights the potential for developing compounds that selectively modulate specific components of signaling pathways, potentially leading to more targeted therapies with reduced side effects. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound is a crucial intermediate in the synthesis of various biologically active compounds, including osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its synthetic route has been optimized, facilitating the preparation of diverse (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one derivatives for exploring their biological activities. []

Relevance: While (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one differs significantly in structure from N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, it exemplifies the importance of key intermediates in accessing diverse chemical libraries. The synthetic accessibility of this compound and its potential to be transformed into a range of biologically active molecules underscores the value of exploring synthetic strategies for generating libraries of compounds with potential therapeutic applications. []

6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine and 4-(chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Compound Description: These compounds are identified as genotoxic impurities during the synthesis of imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. []

Relevance: Both 6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine and 4-(chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide share a pyrimidin-2-yl-amino core structure with N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide. The presence of these compounds as impurities in imatinib synthesis highlights the importance of careful purification during drug manufacturing to ensure patient safety. []

4-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine

Compound Description: This compound is a key intermediate in the synthesis of nilotinib, a highly selective tyrosine kinase inhibitor used in cancer therapy. []

Relevance: 4-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine shares the pyrimidin-2-yl-amino core with N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide and also features a pyridine ring attached to the pyrimidine. The structural similarity between these compounds underscores the utility of the pyrimidin-2-yl-amino motif in medicinal chemistry. []

(5-cyclopropyl-2-{1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl}-pyrimidin-4-ylamine) (BAY 41-2272)

Compound Description: BAY 41-2272 acts as a soluble guanylate cyclase (sGC) stimulator, indicating its role in modulating the nitric oxide (NO) signaling pathway. It is employed in research investigating the vascular reactivity and cGMP levels in animal models. []

Relevance: While structurally different from N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, BAY 41-2272 demonstrates the potential of targeting the NO signaling pathway for therapeutic purposes. This knowledge could be valuable for exploring alternative approaches to modulating pathways related to vascular function and other biological processes. []

4- (6- (4- (trifluoromethoxy) phenylamino) -5-methyl-pyrimidin-4-yl) -N- (2-morpholinoethyl) benzamide and other Myristate Inhibitors

Compound Description: This compound, along with a series of other structurally related derivatives, has been identified as a small-molecule inhibitor of BCR-ABL myristoylation. These inhibitors exhibit potential for therapeutic application in treating cancers associated with BCR-ABL activity. []

Relevance: 4- (6- (4- (trifluoromethoxy) phenylamino) -5-methyl-pyrimidin-4-yl) -N- (2-morpholinoethyl) benzamide and N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide share a pyrimidine core structure, although substituted differently. Furthermore, both compounds incorporate a trifluoromethoxy or trifluoromethyl group. This structural resemblance suggests the potential for similar interactions with biological targets, despite targeting different proteins. []

methyl (E)-4-[2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazole-3-yl)-4-fluorophenoxy]-3-methoxy-but-2-enoate

Compound Description: This compound demonstrates synergistic herbicidal activity when combined with various other herbicides, including acetochlor, alachlor, amidosulfuron, and others. These combinations are proposed for use in weed control strategies. []

Relevance: Although structurally distinct from N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, this compound exemplifies the concept of synergistic activity between different chemicals. Understanding the mechanisms behind these synergistic interactions can guide the development of more effective and environmentally friendly approaches for managing weeds or targeting other biological systems. []

Imidazolidin-2-one Derivatives

Compound Description: These compounds, characterized by an imidazolidin-2-one core, are investigated as inhibitors of the cytochrome P450 enzyme CYP17. This enzyme plays a critical role in steroid hormone biosynthesis, and its inhibition is a therapeutic strategy for treating prostate cancer and other hormone-dependent conditions. []

Relevance: While structurally dissimilar to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, the exploration of imidazolidin-2-one derivatives as CYP17 inhibitors exemplifies the significance of targeting specific enzymes in drug discovery. Understanding the structural features and mechanism of action of these CYP17 inhibitors can provide insights for designing inhibitors against other therapeutically relevant enzymes. []

Quinoline Derivatives

Compound Description: These compounds, featuring a quinoline core, have been investigated as inhibitors of the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth, proliferation, and survival, making it a key target in cancer therapy. []

Relevance: Although structurally distinct from N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, these quinoline derivatives highlight the importance of developing compounds that modulate specific signaling pathways implicated in cancer and other diseases. Understanding their mechanism of action and structure-activity relationships can inform the design of novel therapeutic agents. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide and 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino}-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

Compound Description: These compounds have been investigated as potential pharmaceuticals for treating disorders associated with α-carbonic anhydrase isoforms. These disorders include intraocular hypertension (glaucoma), epilepsy, altitude sickness, headaches, neurological disorders, and obesity. []

Relevance: Both 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino}-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide and N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide share a pyrimidine core structure and a pyridine substituent. This structural resemblance highlights the versatility of this core structure for generating compounds with diverse pharmacological activities, including those targeting carbonic anhydrases and other biological targets. []

1,2-bis-sulfonamide Derivatives

Compound Description: This class of compounds, characterized by the presence of two sulfonamide groups linked by a central scaffold, exhibits modulatory effects on chemokine receptors. These receptors are involved in various inflammatory and immune responses, making them attractive targets for developing therapies for inflammatory diseases and cancer. []

Relevance: Although 1,2-bis-sulfonamide derivatives differ structurally from N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, which only contains one sulfonamide group, both highlight the importance of the sulfonamide moiety in medicinal chemistry. Understanding the structural features and pharmacological activities of these 1,2-bis-sulfonamide derivatives can provide insights for exploring further modifications around the sulfonamide group to target specific chemokine receptors or other biological targets. []

3-cicloalquilaminopirrolidina Derivatives

Compound Description: This class of compounds is characterized by a pyrrolidine ring substituted with a cycloalkylamine group at position 3. These derivatives have been investigated as modulators of chemokine receptors, highlighting their potential in targeting inflammatory and immune responses. []

Relevance: While structurally dissimilar to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, the exploration of 3-cicloalquilaminopirrolidina derivatives reinforces the importance of developing compounds that modulate chemokine receptor activity. Understanding the structure-activity relationships within this class can guide the design of novel compounds with improved selectivity and potency for specific chemokine receptor subtypes. []

Dabigatran etexilate

Compound Description: Dabigatran etexilate is an oral direct thrombin inhibitor (DTI) that is clinically approved for the prevention and treatment of thromboembolic events. It exhibits efficacy in various conditions, including stroke prevention in patients with atrial fibrillation and venous thromboembolism. []

Relevance: While structurally distinct from N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, dabigatran etexilate demonstrates the successful development of an oral anticoagulant targeting thrombin. This knowledge provides valuable insights into the design and development of oral drugs with specific pharmacological properties and desirable pharmacokinetic profiles. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (Compound 5) and 2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (Compound 6)

Compound Description: These compounds are inhibitors of thymidylate synthase (TS), an enzyme involved in DNA synthesis. Compound 5, a classical antifolate, requires the reduced folate uptake system for activity and is not a substrate or inhibitor of folylpoly-gamma-glutamate synthetase (FPGS). In contrast, compound 6 is a nonclassical antifolate that does not rely on the reduced folate uptake system. []

Relevance: Although structurally different from N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, compounds 5 and 6 demonstrate the diversity of chemical approaches for targeting TS. Understanding their mechanisms of action and pharmacological properties can provide insights for developing novel antifolates with improved efficacy and potentially overcome resistance mechanisms. []

Properties

CAS Number

1421485-54-2

Product Name

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C18H17F3N6O2S

Molecular Weight

438.43

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-5-1-2-6-14(13)30(28,29)26-10-9-23-16-11-17(25-12-24-16)27-15-7-3-4-8-22-15/h1-8,11-12,26H,9-10H2,(H2,22,23,24,25,27)

InChI Key

KEONKLFBODVNFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.